5-bromo-2,4-dimethoxypyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and methoxy groups at specific positions on the pyridine ring, along with a carboxylic acid functional group. It is known for its utility in various chemical reactions and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dimethoxypyridine as the starting material.
Halogenation: Bromination of 2,4-dimethoxypyridine is achieved using bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.
Carboxylation: The brominated intermediate undergoes carboxylation to introduce the carboxylic acid group. This can be done using reagents like carbon dioxide (CO2) in the presence of a base, such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the pyridine ring to more oxidized forms.
Reduction: Reduction reactions can be performed to reduce the bromine or carboxylic acid groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Substitution: Nucleophiles like hydroxide (OH-) or alkyl halides are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms involving pyridine derivatives.
Biology: In biological research, 5-bromo-2,4-dimethoxypyridine-3-carboxylic acid is used to investigate the biological activity of pyridine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: The compound has been explored for its potential medicinal properties, including its use in drug discovery and development. It may serve as a precursor for pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism by which 5-bromo-2,4-dimethoxypyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,4-Dimethoxypyridine: Lacks the bromine atom.
5-Bromopyridine-3-carboxylic acid: Lacks the methoxy groups.
2,4-Dimethoxybenzoic acid: Similar structure but lacks the pyridine ring.
Uniqueness: 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid is unique due to the combination of bromine and methoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties allow for a wide range of chemical transformations and research opportunities.
Properties
CAS No. |
2567502-74-1 |
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Molecular Formula |
C8H8BrNO4 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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